(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile
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Overview
Description
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper complexes. The temperature and pH are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by the addition of nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interfere with cellular pathways involved in tumor growth.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanamine
- (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethanol
- (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetonitrile
Uniqueness
(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propanedinitrile group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its ability to interact with multiple biological targets makes it a promising candidate for drug development and other biomedical applications.
Properties
CAS No. |
62141-09-7 |
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Molecular Formula |
C14H8N6 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propanedinitrile |
InChI |
InChI=1S/C14H8N6/c15-6-10(7-16)13-12-8-19-20(14(12)18-9-17-13)11-4-2-1-3-5-11/h1-5,8-10H |
InChI Key |
XODGDPPIIDEUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C(C#N)C#N |
Origin of Product |
United States |
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